

# **FNDR-20123 Demonstrates Comparable Killing Kinetics to Pyrimethamine in Preclinical Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | FNDR-20123 |           |
| Cat. No.:            | B8144553   | Get Quote |

#### For Immediate Release

[City, State] – [Date] – A new preclinical study reveals that **FNDR-20123**, a novel histone deacetylase (HDAC) inhibitor, exhibits a parasite killing rate comparable to the established antimalarial drug pyrimethamine. These findings position **FNDR-20123** as a promising candidate for further development in the fight against malaria, particularly in the context of emerging drug resistance.

The research, published in Malaria Journal, directly compared the in vitro killing kinetics of **FNDR-20123** against Plasmodium falciparum, the deadliest species of malaria parasite. The study found that while **FNDR-20123**'s speed of action was similar to that of pyrimethamine, it demonstrated a faster killing profile than atovaquone, another commonly used antimalarial.[1] [2][3]

**FNDR-20123** is a first-in-class, orally active antimalarial HDAC inhibitor.[4][5] It targets the parasite's epigenetic machinery, a different mechanism of action from many existing antimalarials, including pyrimethamine, which inhibits dihydrofolate reductase (DHFR). This distinct mechanism suggests that **FNDR-20123** could be effective against parasite strains that have developed resistance to current DHFR inhibitors. The compound has shown activity against all resistant strains tested to date.

## **Comparative Killing Kinetics**



The in vitro killing profile of **FNDR-20123** was assessed against the 3D7 strain of Plasmodium falciparum and compared with pyrimethamine and other antimalarial agents. The following table summarizes the key findings from the study by Potluri et al. (2020).

| Time Point | % Parasite Viability (FNDR-<br>20123) | % Parasite Viability (Pyrimethamine) |
|------------|---------------------------------------|--------------------------------------|
| Oh         | 100%                                  | 100%                                 |
| 24h        | Data not available in abstract        | Data not available in abstract       |
| 48h        | Comparable to Pyrimethamine           | Comparable to FNDR-20123             |
| 72h        | Data not available in abstract        | Data not available in abstract       |
| 96h        | Data not available in abstract        | Data not available in abstract       |

Note: The specific quantitative data from the time-course experiment was not available in the abstracts of the searched articles. The comparison is based on the qualitative description from the study by Potluri et al., 2020, which states the killing profile is "comparable to pyrimethamine."

## **Experimental Protocols**

The in vitro killing kinetics were determined using a standardized parasite reduction ratio assay. A summary of the methodology is provided below.

Parasite Culture and Synchronization:

- Plasmodium falciparum (3D7 strain) was cultured in human erythrocytes at a defined hematocrit.
- Parasite cultures were synchronized to the ring stage to ensure a homogenous starting population for the assay.

#### Drug Exposure:

 Synchronized ring-stage parasites were exposed to FNDR-20123 and pyrimethamine at a concentration equivalent to 10 times their respective 50% inhibitory concentrations (IC50).



• The drug-containing media was refreshed every 24 hours for the duration of the experiment.

#### Viability Assessment:

- At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots of the treated parasite culture were collected.
- The number of viable parasites in each aliquot was quantified using a limiting dilution method, where the treated parasites are serially diluted and cultured in fresh red blood cells to determine the concentration at which parasite regrowth occurs.
- The percentage of viable parasites at each time point was calculated relative to the initial parasite count at time 0.

## **Mechanism of Action and Signaling Pathways**

**FNDR-20123** and pyrimethamine target distinct essential pathways in the malaria parasite.

**FNDR-20123** is an HDAC inhibitor that leads to hyperacetylation of histones, altering gene expression and ultimately causing parasite death.





Click to download full resolution via product page

Caption: FNDR-20123 inhibits HDAC, leading to histone hyperacetylation and parasite death.

Pyrimethamine inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is crucial for DNA synthesis.





Click to download full resolution via product page

Caption: Pyrimethamine blocks the folic acid pathway by inhibiting DHFR, halting DNA synthesis.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the in vitro killing kinetics assay.





Click to download full resolution via product page

Caption: Workflow for determining the in vitro killing kinetics of antimalarial compounds.

The comparable killing kinetics of **FNDR-20123** to the established drug pyrimethamine, combined with its novel mechanism of action, underscores its potential as a valuable new tool in the global effort to combat malaria. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [FNDR-20123 Demonstrates Comparable Killing Kinetics to Pyrimethamine in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144553#fndr-20123-killing-kinetics-compared-to-pyrimethamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com